molecular formula C9H8BrN3O2 B1473774 3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester CAS No. 1251003-11-8

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester

Cat. No. B1473774
M. Wt: 270.08 g/mol
InChI Key: FTBIIQQYFCUUKD-UHFFFAOYSA-N
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Description

“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C9H8BrN3O2 . It is a yellow solid and is used in various chemical reactions .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been developed over the past decade . The synthesis process involves several steps, including initial imine formation, iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Molecular Structure Analysis

The molecular structure of “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is characterized by the presence of an imidazo[1,5-a]pyrimidine core, which is a fused nitrogen-bridged heterocyclic compound . This core is substituted at the 3-position with a bromine atom and at the 8-position with a carboxylic acid ethyl ester group .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, such as “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, are involved in various chemical reactions . These reactions are often catalyzed by metals and involve processes such as condensation, cyclization, and functionalization .


Physical And Chemical Properties Analysis

“3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” is a yellow solid . It has a molecular weight of 270.09 . The compound’s IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate .

Scientific Research Applications

  • Materials Science and Optoelectronics

    • Imidazo[1,5-a]pyridine derivatives have shown great potential in materials science due to their unique chemical structure, versatility, and optical behaviors .
    • They have been used in different technological applications such as optoelectronic devices .
    • The outcomes have been promising innovations in optoelectronic devices .
  • Pharmaceutical Field

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of pharmaceuticals .
    • They have been used in the synthesis of various drugs .
    • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
    • A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
  • Sensors

    • Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors .
    • The outcomes have been promising innovations in sensor technology .
  • Anti-Cancer Drugs

    • Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs .
    • For example, novel thiazolopyrimidine derivatives were studied against human cancer cell lines and primary CLL cells .
    • These derivatives led to cell death by apoptosis as they inhibited the CDK enzyme .
    • The outcomes have been promising innovations in anti-cancer drugs .
  • Emitters for Confocal Microscopy and Imaging

    • Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging .
    • The outcomes have been promising innovations in confocal microscopy and imaging .
  • Agrochemicals

    • Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .
    • The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .
    • A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .
  • Antibacterial and Antimycobacterial Agents

    • The derivatives of 1,3-diazole, which are structurally similar to imidazo[1,5-a]pyridine, show different biological activities such as antibacterial and antimycobacterial .
    • The outcomes have been promising innovations in antibacterial and antimycobacterial drugs .
  • Anti-Inflammatory Drugs

    • The derivatives of 1,3-diazole have been used in the development of anti-inflammatory drugs .
    • The outcomes have been promising innovations in anti-inflammatory drugs .

Safety And Hazards

The safety data sheet for “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core, like in “3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester”, is a focus of recent research . These efforts aim to improve the ecological impact of the classical schemes and develop eco-friendly, metal-free direct formation methods .

properties

IUPAC Name

ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-8-11-3-6(10)4-13(8)5-12-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBIIQQYFCUUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-imidazo[1,5-a]pyrimidine-8-carboxylic acid ethyl ester

CAS RN

1251003-11-8
Record name ethyl 3-bromoimidazo[1,5-a]pyrimidine-8-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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